

In-Depth Technical Guide to Hypoxanthine-13C5,15N4: Molecular Characteristics and Analytical Protocols

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Compound of Interest		
Compound Name:	Hypoxanthine-13C5,15N4	
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This technical guide provides a comprehensive overview of the molecular structure and weight of the isotopically labeled purine derivative, **Hypoxanthine-13C5,15N4**. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotopelabeled compounds for quantitative analysis and metabolic studies. This document details the physicochemical properties of both labeled and unlabeled hypoxanthine and provides in-depth experimental protocols for their analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Core Data Presentation

The quantitative data for unlabeled hypoxanthine and its fully labeled counterpart, **Hypoxanthine-13C5,15N4**, are summarized in the table below for straightforward comparison.

Property	Hypoxanthine (Unlabeled)	Hypoxanthine-13C5,15N4 (Labeled)
Molecular Formula	C ₅ H ₄ N ₄ O	¹³ C ₅ H ₄ ¹⁵ N ₄ O
Molecular Weight	136.11 g/mol [1]	145.05 g/mol
Monoisotopic Mass	136.0385 u	145.0232 u
CAS Number	68-94-0	1987883-25-9



Molecular Structure

Hypoxanthine is a naturally occurring purine derivative.[2] Structurally, it is a purine ring with an oxo group at the C6 position. The diagram below illustrates the molecular structure of **Hypoxanthine-13C5,15N4**, indicating the positions of the carbon-13 and nitrogen-15 isotopes.

Molecular structure of **Hypoxanthine-13C5,15N4**.

Experimental Protocols

Detailed methodologies for the analysis of hypoxanthine and its isotopically labeled forms are crucial for obtaining accurate and reproducible results. The following sections provide comprehensive protocols for LC-MS/MS and NMR spectroscopy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a highly sensitive and specific method for the quantification of metabolites, including hypoxanthine, in complex biological matrices. The use of a stable isotope-labeled internal standard, such as **Hypoxanthine-13C5,15N4**, is essential for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

- 1. Sample Preparation (from cell culture)
- Quenching: Rapidly arrest cellular metabolism by adding ice-cold methanol (-80°C) to the cell culture plate.
- Extraction: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
- Homogenization: Subject the cell suspension to probe sonication or bead beating to ensure complete cell lysis and extraction of intracellular metabolites.
- Protein Precipitation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.
- Supernatant Collection: Carefully collect the supernatant containing the metabolites for LC-MS/MS analysis.



2. LC-MS/MS Analysis

- Chromatographic Separation:
 - Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the retention of polar compounds like hypoxanthine.
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A gradient elution from high to low organic content is typically used. For example, starting at 95% B, holding for 1 minute, then decreasing to 5% B over 5 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.
 - Flow Rate: 0.3 0.5 mL/min.
 - Column Temperature: 40°C.
- Mass Spectrometry Detection:
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both unlabeled hypoxanthine and the labeled internal standard.
 - Hypoxanthine: m/z 137.1 → 119.1
 - **Hypoxanthine-13C5,15N4**: m/z 146.1 → 127.1
 - Instrument Parameters: Optimize declustering potential, collision energy, and other source parameters for maximum signal intensity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is a powerful technique for the structural elucidation and quantification of metabolites. The use of 13C and 15N labeling significantly enhances the sensitivity and



resolution of NMR experiments.

1. Sample Preparation

- Extraction: Perform a metabolite extraction from the biological sample as described in the LC-MS/MS protocol.
- Drying and Reconstitution: Lyophilize the metabolite extract to dryness and reconstitute in a suitable deuterated solvent (e.g., D₂O with a known concentration of a reference standard like DSS or TSP).
- pH Adjustment: Adjust the pH of the sample to a consistent value (e.g., pH 7.0) to ensure reproducible chemical shifts.

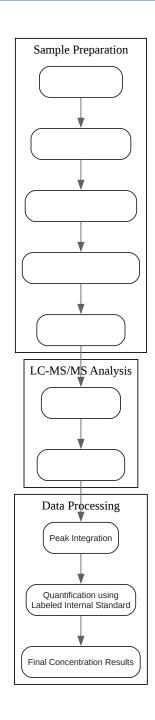
2. NMR Data Acquisition

- Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.
- 1D ¹H NMR: Acquire a standard 1D proton spectrum with water suppression (e.g., using presaturation or a WATERGATE sequence) to obtain an overview of the metabolite profile.
- 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is a key experiment for analyzing ¹³C-labeled compounds. It provides correlations between protons and their directly attached carbons, resulting in a highly resolved spectrum where each peak corresponds to a specific C-H bond.
 - Parameters: Optimize the ¹JCH coupling constant (typically ~145 Hz for sp² carbons) and the spectral widths in both dimensions to cover the expected chemical shift ranges.
- 2D ¹H-¹⁵N HSQC: This experiment is used to observe correlations between protons and their directly attached nitrogens in ¹⁵N-labeled molecules.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of **Hypoxanthine-13C5,15N4** using LC-MS/MS.





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LC-MS/MS workflow for Hypoxanthine analysis.

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